HLI98C

HDM2 E3 Ligase Ubiquitination

Select HLI98C to directly inhibit the E3 ubiquitin ligase activity of HDM2—a mechanism distinct from MDM2-p53 binding antagonists like nutlin-3. This functional probe prevents p53 ubiquitination at an apparent potency of 20–50 μM and exhibits ~5-fold selectivity over Nedd4, enabling precise dissection of HDM2’s ligase-dependent functions. Its defined activity profile and solubility characteristics provide a validated baseline for medicinal chemistry optimization. Ensure your p53-pathway studies use the correct mechanistic tool by procuring HLI98C.

Molecular Formula C17H9ClN4O4
Molecular Weight 368.7 g/mol
CAS No. 317326-90-2
Cat. No. B1673313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLI98C
CAS317326-90-2
SynonymsHLI98C;  HLI-98C;  HLI 98C.
Molecular FormulaC17H9ClN4O4
Molecular Weight368.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O
InChIInChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24)
InChIKeyBRCGPVHRBGGGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HLI98C (317326-90-2): A Foundational HDM2 E3 Ligase Inhibitor for p53 Pathway Investigation


HLI98C, or 10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a small-molecule inhibitor belonging to a family of 7-nitro-5-deazaflavins [1]. It functions by directly inhibiting the E3 ubiquitin ligase activity of HDM2 (human double minute 2), thereby preventing the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53 [2]. This mechanism leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis, particularly in cells expressing wild-type p53 [2].

Why HLI98C Cannot Be Replaced by Nutlin-Class MDM2 Antagonists or Other E3 Ligase Inhibitors


Procurement decisions for HLI98C must account for its distinct mechanism of action. Unlike MDM2-p53 binding antagonists such as nutlin-3, which disrupt the protein-protein interaction interface, HLI98C directly inhibits the E3 ubiquitin ligase activity of the HDM2 enzyme [1]. This functional difference is critical for studies aiming to dissect HDM2's ligase activity from its binding functions. Furthermore, substitution with other HDM2 E3 ligase inhibitors (e.g., MEL23) or analogs within the HLI98 family (e.g., HLI98D, HLI98E, HLI373) is not equivalent due to significant variations in potency, solubility, and selectivity profiles, which are quantified in the evidence below [1].

Quantitative Differentiation of HLI98C: Potency, Selectivity, and Solubility Benchmarks


Direct Inhibition of HDM2 E3 Ligase Activity: HLI98C vs. HLI98D

In an in vitro ubiquitination assay, HLI98C inhibited HDM2-mediated p53 ubiquitination in a dose-dependent manner, with significant inhibition becoming apparent at concentrations between 20–50 μM. In contrast, its close structural analog, HLI98D, was less potent in the same assay [1]. This establishes HLI98C as the more active and preferred tool compound within this chemical series for inhibiting HDM2 E3 ligase activity.

HDM2 E3 Ligase Ubiquitination IC50

Selectivity Profile of HLI98C: Differentiating HDM2 from Nedd4 E3 Ligase Activity

HLI98C demonstrates a selectivity window for inhibiting HDM2 over other RING-type E3 ligases. In vitro assays revealed that inhibition of HDM2 autoubiquitylation was observed at a lower concentration (10 μM) compared to the inhibition of the unrelated HECT-domain E3 ligase Nedd4 (50 μM) [1]. This data provides a quantitative benchmark for its selectivity profile.

E3 Ligase Selectivity Nedd4 HDM2 Off-Target

Mechanistic Distinction from Nutlin-3: HLI98C as an E3 Ligase Inhibitor vs. p53-MDM2 Binding Antagonist

Unlike nutlin-3, which is a potent inhibitor of the MDM2-p53 protein-protein interaction (IC50 = 90 nM) [1], HLI98C targets the E3 ubiquitin ligase activity of HDM2. This functional distinction is critical for experimental design; HLI98C can inhibit HDM2's ubiquitin ligase function without directly competing for the p53-binding pocket, allowing for the study of HDM2's E3 ligase-dependent functions in cellular processes [2].

Mechanism of Action Nutlin-3 MDM2-p53 Interaction

Structural Limitation and Derivative Comparison: Solubility Constraints of HLI98C vs. Optimized Analog HLI373

The HLI98 compound family, including HLI98C, is characterized by poor aqueous solubility, which limits its utility in certain experimental contexts [1]. A derivative, HLI373, was specifically designed to overcome this limitation. While HLI98C lacks quantitative solubility data in the primary literature, the foundational studies explicitly cite the limited solubility of the HLI98 series as a driver for developing more soluble analogs [1].

Aqueous Solubility Structure-Activity Relationship (SAR) HLI373

Validated Research Applications for HLI98C Based on Empirical Evidence


In Vitro Dissection of HDM2 E3 Ligase Activity

HLI98C is the optimal choice for biochemical and cell-based assays designed to study the E3 ubiquitin ligase function of HDM2. Its direct inhibition of this activity at 20–50 μM, with a ~5-fold selectivity over Nedd4, provides a validated tool for probing HDM2's role in p53 ubiquitination and degradation [1]. This application is supported by data showing dose-dependent inhibition of p53 ubiquitylation and stabilization of p53 protein levels in cellular models [1].

Benchmarking Novel HDM2 E3 Ligase Inhibitors

HLI98C serves as a critical reference compound for medicinal chemistry efforts to develop next-generation HDM2 E3 ligase inhibitors. Its activity profile, including its apparent inhibition at 20–50 μM [1] and its known solubility limitations [2], provides a well-defined baseline against which to measure improvements in potency, selectivity, and physicochemical properties of new chemical entities [3].

Comparative Mechanistic Studies with p53-MDM2 Antagonists

In research aimed at differentiating the biological outcomes of inhibiting the MDM2-p53 interaction versus the E3 ligase activity of HDM2, HLI98C is an essential tool. It allows for the activation of the p53 pathway through a mechanism distinct from binding antagonists like nutlin-3 (IC50 = 90 nM) [4]. This enables studies that can attribute specific cellular responses directly to the inhibition of HDM2's ubiquitin ligase function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLI98C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.